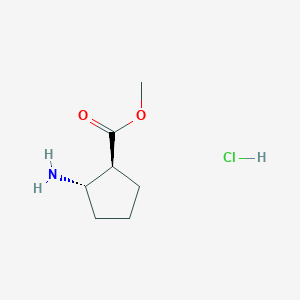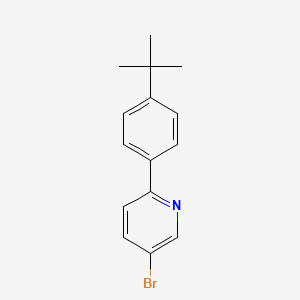
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a tert-butylphenyl group attached to the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride, solvents like DMF, temperatures around 50-80°C.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane, room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like ether, low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(4-(tert-butyl)phenyl)pyridin-5-amine, while oxidation can produce this compound N-oxide.
科学的研究の応用
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers use it to study the interactions of brominated pyridines with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylphenyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved vary based on the biological system and the specific target.
類似化合物との比較
Similar Compounds
2-Bromo-4-(4-tert-butylphenyl)pyridine: Similar structure but with the bromine atom at a different position.
4-Bromo-2-(4-tert-butylphenyl)pyridine: Another positional isomer with different reactivity and properties.
5-Chloro-2-(4-(tert-butyl)phenyl)pyridine: Chlorine instead of bromine, leading to different chemical behavior.
Uniqueness
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine is unique due to the specific positioning of the bromine atom and the tert-butylphenyl group, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
分子式 |
C15H16BrN |
|---|---|
分子量 |
290.20 g/mol |
IUPAC名 |
5-bromo-2-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(16)10-17-14/h4-10H,1-3H3 |
InChIキー |
WSWFGRYOSGIIQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
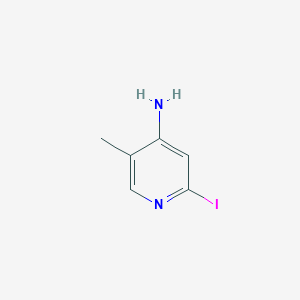
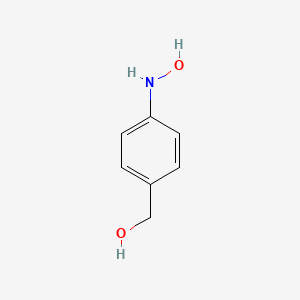
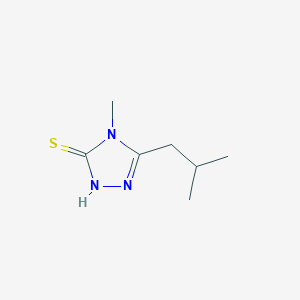
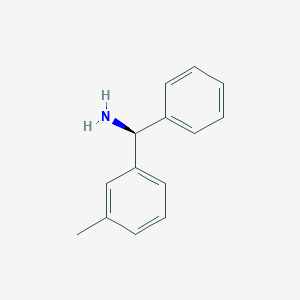
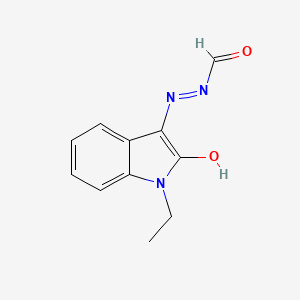

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)

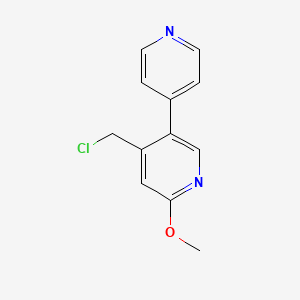

![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
